CGP-75355

Description

Historical Context of HIV-1 Protease Inhibitor Development

The discovery of HIV-1 protease as a crucial enzyme in the viral life cycle in the late 1980s and early 1990s provided a critical foundation for the development of antiviral drugs. nih.gov This enzyme is responsible for cleaving the Gag and Gag-Pol precursor polyproteins into mature, functional viral proteins required for the assembly of new infectious virions. nih.govmdpi.com Inhibiting this process effectively halts viral maturation and the spread of HIV. mdpi.com

Following the identification of HIV-1 protease as a therapeutic target, intense research efforts were directed towards designing molecules that could block its activity. nih.gov X-ray crystallographic analysis played a key role in understanding the structure and function of HIV-1 protease, providing insights into how potential inhibitors could bind to the enzyme's active site. nih.gov The first reports of highly selective antagonists against HIV protease emerged in 1987. wikipedia.org This led to the development of the first HIV protease inhibitor, saquinavir (B1662171), a peptidomimetic hydroxyethylamine, which was first described in 1990 and received FDA approval in 1995. nih.govwikipedia.org The approval of saquinavir, followed shortly by other protease inhibitors like ritonavir (B1064) and indinavir (B1671876) in 1996, marked the beginning of highly active antiretroviral therapy (HAART), a combination chemotherapy approach that significantly improved treatment outcomes for HIV/AIDS patients. nih.govwikipedia.org

Genesis and Early Identification of CGP-75355 as a Research Compound

This compound emerged within the context of the extensive research programs aimed at developing potent and effective HIV-1 protease inhibitors. It was one of several compounds, including CGP-73547, CGP-75136, and CGP-75176, that were being investigated by Novartis (then Ciba-Geigy) as potential candidates. wipo.intwipo.int These compounds were designed as aza-dipeptide analogues, incorporating N-(bis-aryl-methyl) substituents on a (hydroxethyl)hydrazine moiety, based on insights from X-ray studies of enzyme/aza-dipeptide complexes. patsnap.com

The early identification of this compound and related compounds was driven by the objective to discover inhibitors with improved properties compared to the first-generation PIs, particularly in terms of antiviral activity and pharmacokinetic profiles. medicinespatentpool.org The research involved the design and synthesis of numerous molecules, followed by rigorous in vitro and in vivo testing to assess their potency and characteristics. medicinespatentpool.org

Role of this compound in the Evolution of HIV-1 Protease Inhibitors

This compound, along with other bis(L-tert-leucine) derivatives like CGP-73547, CGP-75136, and CGP-75176, played a significant role in the evolution of HIV-1 protease inhibitors by demonstrating a combination of excellent antiviral activity and high blood concentrations after oral administration in animal models. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netscispace.com This was a crucial advancement, as achieving sufficient systemic exposure with oral dosing was a challenge for some earlier PI candidates.

Furthermore, these compounds showed promising activity against HIV strains resistant to first-generation inhibitors like saquinavir and maintained activity against indinavir-resistant strains. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netscispace.com This activity against resistant strains was a critical factor in the ongoing battle against the evolving HIV virus and highlighted the potential of these newer chemical series to address emerging drug resistance, a major problem for first-generation PIs. mdpi.comnih.gov The favorable properties identified during the early research phase qualified this compound and its analogues for further profiling as potential clinical candidates. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Research Trajectories and Relationship to Atazanavir (B138) (BMS-232632)

The research trajectory involving this compound is intimately linked to the development of atazanavir, which was initially known by the research code BMS-232632. wipo.intwipo.intnih.govwikipedia.orgguidetopharmacology.orgnih.govmedchemexpress.comacs.orgnih.govasm.org Novartis, after identifying promising compounds including this compound, entered into an agreement with Bristol-Myers Squibb for further development, manufacturing, and clinical trials. wipo.intwipo.int Bristol-Myers Squibb subsequently referred to the composition being tested as BMS-232632. wipo.intwipo.int

BMS-232632 (atazanavir) is an azapeptide HIV-1 protease inhibitor that demonstrated potent anti-HIV activity in cell culture studies. nih.govasm.org Studies showed that BMS-232632 was generally more potent than several of the then-approved HIV-1 protease inhibitors. nih.govasm.org It also exhibited high selectivity for HIV-1 protease with significantly higher concentrations required for cytotoxicity compared to antiviral activity. nih.govasm.org

The development of BMS-232632 involved optimizing its properties, including its bioavailability. The free base of BMS-232632 had low aqueous solubility, leading to the exploration of various salt forms. acs.org The bisulfate salt was identified as having superior solubility and was chosen for further development, ultimately becoming the active pharmaceutical ingredient in the approved drug atazanavir sulfate. acs.orgchemicalbook.com

Thus, this compound represents an early research compound within the chemical series that led to the discovery and development of atazanavir (BMS-232632). The research conducted on compounds like this compound provided crucial data on antiviral potency, pharmacokinetic properties, and activity against resistant strains, guiding the selection and advancement of BMS-232632 through preclinical and clinical development, culminating in its approval as atazanavir. wipo.intwipo.intmedicinespatentpool.org

Detailed Research Findings (Illustrative Data)

While specific detailed data tables solely focused on this compound's isolated research findings (separate from the series leading to atazanavir) are not extensively available in the provided search results, the research on the series including this compound highlighted key characteristics that contributed to the development of atazanavir. The following table summarizes illustrative findings reported for BMS-232632 (atazanavir), which evolved from this research.

| Compound | Type of Activity | EC50 (nM) (in cell culture) | EC90 (nM) (in cell culture) | Selectivity Index (vs. cytotoxicity) |

| BMS-232632 | Anti-HIV-1 | 2.6 - 5.3 | 9 - 15 | 6,500 - 23,000 |

Note: Data for BMS-232632 is presented as it represents the direct clinical candidate that emerged from the research series including this compound. nih.govasm.org

Combinations of BMS-232632 with other antiretroviral agents, including nucleoside reverse transcriptase inhibitors and other protease inhibitors, showed additive to moderately synergistic antiviral effects in cell culture studies, without enhanced cytotoxic effects. nih.govasm.org

Structure

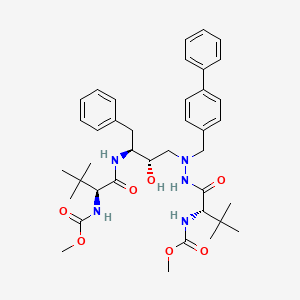

2D Structure

Properties

CAS No. |

191594-64-6 |

|---|---|

Molecular Formula |

C39H53N5O7 |

Molecular Weight |

703.9 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-phenylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C39H53N5O7/c1-38(2,3)32(41-36(48)50-7)34(46)40-30(23-26-15-11-9-12-16-26)31(45)25-44(43-35(47)33(39(4,5)6)42-37(49)51-8)24-27-19-21-29(22-20-27)28-17-13-10-14-18-28/h9-22,30-33,45H,23-25H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t30-,31-,32+,33+/m0/s1 |

InChI Key |

UZZKRELETVORAI-UYEZAFAQSA-N |

SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Appearance |

Solid powder |

Other CAS No. |

191594-64-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |

Origin of Product |

United States |

Molecular and Structural Biology of Cgp 75355 Interactions

Elucidation of HIV-1 Protease as a Primary Molecular Target

HIV-1 protease is an aspartic protease essential for the proteolytic cleavage of the viral gag and gag-pol polyprotein precursors into the individual functional proteins required for the assembly of mature, infectious viral particles. nih.gov Inhibiting this cleavage prevents the formation of functional viral proteins, leading to the production of immature, non-infectious virions. nih.gov The critical role of HIV-1 protease in viral replication has established it as a major target for the development of antiviral drugs.

Early research efforts aimed at understanding the substrate specificity, reaction kinetics, and three-dimensional structure of HIV-1 protease, both in its free form and in complex with various ligands, including substrate mimics and inhibitors. researchgate.net These studies have been instrumental in the field of structure-based drug design, significantly facilitating the development of new and improved inhibitors. CGP-75355 was identified as a potent inhibitor of HIV-1 protease, demonstrating antiviral activity in the subnanomolar range. acs.orgnih.gov

Structural Design Principles and Aza-dipeptide Analogue Scaffold of this compound

This compound belongs to a class of aza-dipeptide analogues designed as potent and orally absorbed HIV-1 protease inhibitors. nih.govacs.org The design of these compounds was based on previously described X-ray studies of enzyme/aza-dipeptide complexes, which provided a structural foundation for developing inhibitors that could effectively interact with the protease active site. acs.orgnih.govscispace.com

The core scaffold of this compound incorporates a (hydroxyethyl)hydrazine dipeptide isostere. acs.orgnih.govresearchgate.net This isostere mimics the tetrahedral intermediate that forms during the natural peptide bond cleavage catalyzed by the protease, allowing the inhibitor to bind tightly to the enzyme's active site.

Significance of L-tert-leucine Derivatives in Inhibitor Design

The incorporation of L-tert-leucine derivatives into the structure of this compound is of significant importance for its pharmacological profile. acs.orgnih.govresearchgate.netresearchgate.netscispace.com Acylation of the (hydroxyethyl)hydrazine dipeptide isostere with L-tert-leucine derivatives has been shown to significantly increase oral bioavailability compared to derivatives with L-valine or L-isoleucine. researchgate.netacs.orgnih.govresearchgate.net This highlights the favorable impact of the bulky tert-butyl group of L-tert-leucine on the compound's absorption and distribution properties. CGP 75355, along with other bis(L-tert-leucine) derivatives like CGP 73547, CGP 75136, and CGP 75176, demonstrated excellent antiviral activity and high blood concentrations after oral administration. researchgate.netacs.orgnih.govacs.orgscispace.comresearchgate.netresearchgate.netscispace.comresearchgate.netlookchem.comresearchgate.net

Mechanism of Enzyme Inhibition by this compound

This compound functions as a potent inhibitor of HIV-1 protease by interfering with its catalytic activity. The mechanism of inhibition primarily involves binding to the enzyme's active site, thereby preventing the protease from cleaving its natural polypeptide substrates. nih.gov

Binding to the Active Site of HIV-1 Protease

HIV-1 protease is a symmetric dimer with a single active site located at the interface of the two monomers. The active site contains two catalytic aspartate residues (Asp25 and Asp125). acs.org Protease inhibitors like this compound are designed to mimic the transition state of the peptide hydrolysis reaction catalyzed by the protease. By adopting a structure that resembles this unstable intermediate, this compound binds tightly and specifically to the active site, effectively blocking substrate access and catalytic activity. nih.gov

X-ray crystallographic studies of HIV-1 protease in complex with inhibitors have provided detailed insights into these binding interactions. researchgate.netacs.org These studies reveal how different parts of the inhibitor molecule interact with specific subsites (S1, S1', S2, S2', etc.) within the protease active site through hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net The (hydroxyethyl)hydrazine isostere in this compound is designed to engage with the catalytic aspartates, while the surrounding substituents, such as the N-(bis-aryl-methyl) groups and the L-tert-leucine derivatives, occupy the hydrophobic pockets, contributing to high binding affinity and specificity. acs.orgnih.govscispace.comresearchgate.net

Research has shown that this compound maintains activity against certain resistant HIV strains, including those resistant to saquinavir (B1662171) and indinavir (B1671876), suggesting that its binding mode may differ in crucial ways or be less affected by common resistance mutations compared to these other inhibitors. researchgate.netacs.orgnih.govacs.orgscispace.comresearchgate.netresearchgate.net

Disruption of Viral Gag and Gag-Pol Polyprotein Processing

This compound selectively inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins within HIV-1 infected cells. nih.govpharmacompass.com This inhibition prevents the protease from cleaving these large precursor proteins into their smaller, functional components. The Gag polyprotein is cleaved into structural proteins like Matrix (MA), Capsid (CA), and Nucleocapsid (NC), which are vital for virion assembly. preprints.org The Gag-Pol polyprotein is processed to yield the viral enzymes, including reverse transcriptase, RNase H, integrase, and the protease itself. mdpi.com By blocking this proteolytic cleavage, this compound effectively halts a critical step in the viral maturation process. mdpi.com

Prevention of Mature Virion Formation

The disruption of Gag and Gag-Pol polyprotein processing directly leads to the prevention of mature virion formation. nih.govpharmacompass.commdpi.com Immature viral particles containing uncleaved polyproteins are non-infectious. mdpi.com The proper cleavage of these polyproteins by HIV-1 protease is a prerequisite for the structural rearrangement and assembly of infectious viral particles. mdpi.comornl.govresearchgate.net Therefore, the inhibitory action of this compound results in the production of immature, non-functional viral particles, thereby preventing the spread of the infection to new cells. mdpi.com

Molecular Interactions and Binding Dynamics with HIV-1 Protease

This compound functions as an HIV-1 protease inhibitor by binding to the active site of the enzyme. mdpi.commdpi.com The active site of HIV-1 protease is located at the interface of the two identical monomers and contains catalytic aspartic acid residues (Asp25/Asp25'). mdpi.comfrontiersin.orgresearchgate.net Inhibitor binding to this site blocks the access of the natural polyprotein substrates, thereby preventing their cleavage. mdpi.com The binding of protease inhibitors involves a combination of interactions, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces. mdpi.comnih.gov

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the binding of protease inhibitors like this compound to the active site of HIV-1 protease. These interactions typically occur between polar atoms of the inhibitor and amino acid residues within the protease active site. For instance, studies on related protease inhibitors have shown hydrogen bonding interactions with the catalytic aspartic acids (Asp25 and Asp25') and other residues in the active site and flaps. mdpi.comresearchgate.netacs.org The precise pattern and strength of hydrogen bonds contribute significantly to the binding affinity and specificity of the inhibitor.

Hydrophobic and Van der Waals Interactions

In addition to hydrogen bonding, hydrophobic and Van der Waals interactions are crucial for stabilizing the binding of this compound within the non-polar pockets of the HIV-1 protease active site. The chemical structure of this compound, with its various functional groups and aromatic rings, allows it to engage in extensive hydrophobic interactions with complementary non-polar residues lining the binding cleft. researchgate.net These interactions, although individually weaker than hydrogen bonds, collectively provide substantial binding energy and contribute to the high affinity of the inhibitor for the enzyme.

Conformational Changes Induced by Inhibitor Binding

The binding of inhibitors to HIV-1 protease can induce conformational changes in the enzyme. The protease active site is covered by two flexible flaps, which undergo conformational changes upon substrate or inhibitor binding. mdpi.comnih.gov Inhibitor binding typically stabilizes the closed or semi-closed conformation of the flaps, trapping the inhibitor within the active site. frontiersin.orgnih.gov Subtle but detectable conformational changes extending beyond the immediate binding site have been observed upon inhibitor binding, which can asymmetrically affect the two subunits of the protease. nih.gov These changes in protein dynamics and conformation are important for understanding the mechanism of inhibition and the development of drug resistance. nih.govnih.govnih.gov

Here is a summary of key molecular interactions:

| Interaction Type | Description | Relevant Protease Residues (Examples from literature on related PIs) |

| Hydrogen Bonding | Interactions between polar atoms of this compound and protease residues. | Asp25, Asp25', Gly27, Asp29, Ile50 (via water bridges) mdpi.comresearchgate.netacs.org |

| Hydrophobic Interactions | Interactions between non-polar regions of this compound and protease pockets. | Residues lining the S1, S1', S2, S2', P1, P1', P2, P2' subsites researchgate.net |

| Van der Waals Interactions | Weak, short-range interactions between atoms of this compound and the protease. | Widespread interactions throughout the binding interface. |

Preclinical Evaluation of Antiviral Efficacy of Cgp 75355

In Vitro Antiviral Activity Assessments

In vitro evaluations were conducted to determine the potency and spectrum of antiviral activity of CGP-75355 in different cell culture systems relevant to HIV-1 infection.

Potency Determination in Cell Culture Models

Studies on the class of aza-dipeptide analogues, including this compound, have identified them as very potent inhibitors with antiviral activities in the subnanomolar range (ED50). mims.comwikidata.org Specifically, related compounds like CGP 61755 demonstrated an ED50 of 5.2 nM and an ED90 of 30 nM in MT-2 cells acutely infected with HIV-1/MN. guidetopharmacology.org Atazanavir (B138), for which this compound is listed as a synonym, has shown mean 50% effective concentrations (EC50) in the absence of human serum ranging from 2 to 5 nM against a variety of laboratory and clinical HIV-1 isolates. wikipedia.org

Evaluation in HIV-1 Infected Cell Lines

The antiviral activity of this compound and related compounds has been evaluated in established HIV-1 infected cell lines. For instance, activity was assessed in MT-2 cells acutely infected with HIV-1/MN. guidetopharmacology.org Atazanavir, synonymous with this compound, has demonstrated anti-HIV-1 activity in cell lines such as CEM-SS and MT-2 cells. wikipedia.org These evaluations in cell lines provide initial insights into the compound's ability to inhibit viral replication in a controlled environment.

Assessment in Primary Human Lymphocytes and Macrophages

Beyond continuous cell lines, the antiviral activity of this compound and its related compounds has been assessed in primary human cells, including lymphocytes and macrophages, which are key targets of HIV-1 infection in vivo. guidetopharmacology.orgwikipedia.orgwikidata.org Atazanavir, identified as synonymous with this compound, has shown activity in peripheral blood mononuclear cells and macrophages. wikipedia.org While a related compound, CGP 61755, showed an 8-fold loss in activity in primary lymphocytes compared to MT-2 cells in the presence of α1-acid glycoprotein, this highlights the importance of evaluating activity in primary cells under conditions that mimic the physiological environment. guidetopharmacology.org

Characterization of Antiviral Activity Against Drug-Resistant HIV-1 Strains

A critical aspect of the preclinical evaluation of this compound involved assessing its effectiveness against HIV-1 strains that have developed resistance to existing antiretroviral drugs, particularly other protease inhibitors.

The bis(L-tert-leucine) derivatives, including this compound, have been characterized for their activity against drug-resistant HIV-1 strains. guidetopharmacology.orgmims.comwikidata.orgebi.ac.ukguidetopharmacology.orgresearchgate.net

Activity against Saquinavir-Resistant Strains

Preclinical data indicates that this compound and its related compounds demonstrate no cross-resistance with saquinavir-resistant HIV-1 strains. guidetopharmacology.orgmims.comwikidata.orgebi.ac.ukguidetopharmacology.orgresearchgate.net This finding is significant as saquinavir (B1662171) was one of the early approved protease inhibitors, and the emergence of resistance to it was a clinical challenge. The lack of cross-resistance suggests that this compound could potentially retain activity against viral strains that have developed resistance to saquinavir.

Activity against Indinavir-Resistant Strains

Furthermore, studies have shown that this compound and its related bis(L-tert-leucine) derivatives maintain activity against indinavir-resistant HIV-1 strains. guidetopharmacology.orgmims.comwikidata.orgebi.ac.ukguidetopharmacology.orgresearchgate.net Indinavir (B1671876) is another protease inhibitor commonly used in HIV treatment. The ability of this compound to remain effective against strains resistant to indinavir indicates a distinct resistance profile compared to these earlier protease inhibitors.

This compound is a chemical compound that has been investigated for its potential as an antiviral agent, particularly in the context of HIV-1. It is a bis(L-tert-leucine) derivative and an aza-dipeptide analogue. researchgate.netnih.govacs.orgresearchgate.netacs.org The compound's molecular formula is C39H53N5O7, and its molecular weight is 703.87. uni.lutargetmol.com this compound is related to a class of aza-dipeptide analogues designed as HIV-1 protease inhibitors. nih.govacs.org

Preclinical studies have evaluated the antiviral efficacy of this compound, primarily focusing on its activity against HIV-1. This compound, along with other bis(L-tert-leucine) derivatives like CGP 73547, CGP 75136, and CGP 75176, has demonstrated excellent antiviral activity. researchgate.netnih.govacs.orgresearchgate.netacs.org These compounds were identified as very potent inhibitors with antiviral activities (ED50) in the subnanomolar range. nih.govacs.orgresearchgate.net The design of these aza-dipeptide analogues was based on previous X-ray studies of an enzyme/aza-dipeptide complex, aiming to inhibit HIV-1 protease. nih.govacs.org

Research on Mechanisms of Overcoming Drug Resistance in Preclinical Models

Research into this compound has included investigations into its ability to overcome drug resistance observed with other HIV-1 protease inhibitors. Studies have shown that this compound and related bis(L-tert-leucine) derivatives exhibit no cross-resistance with saquinavir-resistant strains and maintain activity against indinavir-resistant ones. researchgate.netnih.govacs.orgresearchgate.netacs.org This suggests that this compound may offer an advantage in treating HIV-1 strains that have developed resistance to these established protease inhibitors. The ability of a compound to remain active against resistant strains is a critical aspect of preclinical evaluation for antiviral therapies.

Studies on Selective Inhibition of HIV-1 Protease

Advanced Research Methodologies Applied in Cgp 75355 Studies

Structural Biology Techniques

Structural biology plays a vital role in determining the three-dimensional structures of biological macromolecules and their complexes with ligands. For HIV-1 protease inhibitors like CGP-75355, this involves techniques that reveal how the inhibitor binds to the enzyme's active site.

X-ray Crystallography of HIV-1 Protease-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of HIV-1 protease inhibitors, it involves co-crystallizing the protease enzyme with the inhibitor and then analyzing the diffraction pattern produced by X-rays passing through the crystal. This provides a detailed 3D map of the complex, showing precisely how the inhibitor fits into the enzyme's active site and the specific interactions (such as hydrogen bonds, van der Waals forces) that stabilize the complex.

Studies involving this compound and related lactam-based HIV-1 protease inhibitors have utilized X-ray crystallography to understand their binding modes. For instance, research on related inhibitors cocrystallized with HIV-1 protease has revealed insights into the binding patterns of hydroxy lactams to the enzyme. acs.org These studies have shown that the change in binding pattern between inhibitors with different central spacer lengths (two or three carbons) correlates well with observed variations in enzyme binding activity. acs.org High-resolution X-ray crystal structures of inhibitor-bound HIV-1 protease have provided molecular insights into the ligand-binding site interactions. researchgate.net X-ray analyses of certain inhibitors cocrystallized with the enzyme have revealed binding modes that were not entirely successful in establishing strong symmetric hydrogen bonds (<3.0 Å) with both catalytic residues, Asp25 and/or Asp125, from each monomer of the HIV-1 protease. acs.org

X-ray crystallography has been instrumental in deciphering the structure-activity relationship of various modifications in HIV-1 protease inhibitors. researchgate.net The technique allows for the unambiguous modeling of inhibitors within the binding site based on electron density maps. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another technique used for determining the structure and dynamics of molecules, including proteins and their complexes with ligands, often in solution. While X-ray crystallography provides a static picture of the crystallized state, NMR can offer information about molecular behavior in a more native-like environment and can detect conformational changes.

Although specific detailed applications of NMR solely focused on this compound in complex with HIV-1 protease were not prominently detailed in the search results, NMR spectroscopy is a recognized technique in the broader field of structural determination of protein-ligand complexes, including those involving HIV-1 protease inhibitors. acs.org It is listed as a technique utilized in the development of retroviral protease inhibitors from HIV-1, alongside crystallography and computational studies. researchgate.net NMR can provide complementary information to X-ray crystallography, particularly regarding the dynamics and flexibility of the enzyme-inhibitor complex in solution.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques are extensively used in drug discovery to design, predict, and analyze the behavior of molecules and their interactions. These methods complement experimental techniques by providing theoretical insights and guiding the synthesis and testing of new compounds.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target (like HIV-1 protease) to design ligands that will bind to it with high affinity and specificity. This involves analyzing the target's binding site and designing molecules that are complementary in shape and chemical properties.

The development of antiviral inhibitors for HIV-1 protease, including compounds like this compound, is considered a notable success of SBDD. acs.org SBDD has dramatically improved AIDS therapy by guiding the design of tight-binding inhibitors. acs.org The atomic details of how inhibitors bind to HIV-1 protease are well-characterized due to the extensive use of SBDD. researchgate.net This structural understanding allows for the elucidation of the molecular basis for drug resistance and informs the design of inhibitors active against resistant variants. researchgate.net this compound, along with other bis(L-tert-leucine) derivatives, was developed within research programs that leveraged SBDD principles to identify potent HIV-1 protease inhibitors. researchgate.netresearchgate.netnih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a receptor. Molecular dynamics simulations extend this by simulating the time-dependent behavior of a molecular system, providing insights into the stability of the complex and conformational changes.

Molecular docking is a standard computational service used in drug discovery to predict how potential inhibitors might bind to viral proteins like HIV-1 protease. acs.orgresearchgate.net While specific detailed docking studies solely focused on this compound were not explicitly found, the technique is widely applied to HIV-1 protease inhibitors to assess potential binding modes and affinities. researchgate.netresearchgate.net

Molecular dynamics simulations are used to study the binding of inhibitors to HIV-1 protease over time, providing information about the stability of the complex and the interactions involved. researchgate.net These simulations can evaluate the stability of protein structures and the dynamics of ligand binding. researchgate.net Studies using molecular dynamics simulations have investigated the binding free energy of inhibitors to HIV-1 protease, suggesting that van der Waals interactions can dominate the binding free energy. researchgate.net These simulations can help clarify the nature of the binding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to build predictive models that relate the chemical structure of compounds to their biological activity. QSAR models aim to identify structural features that are important for activity and predict the activity of new, untested compounds.

QSAR analysis is a widely applied technique in cheminformatics and cheminformatics-based drug design. researchgate.netresearchgate.net It involves analyzing datasets of compounds with known structures and activities to develop mathematical models that can predict the activity of new compounds based on their molecular descriptors. researchgate.netresearchgate.net While the search results mention QSAR analysis in the broader context of drug design and cheminformatics researchgate.netresearchgate.net, specific detailed QSAR studies solely focused on building predictive models for this compound and its direct derivatives were not prominently found. However, QSAR methodologies are generally applicable to series of related compounds, and it is likely that such approaches would be used in conjunction with other computational and experimental methods during the optimization of lead compounds like this compound within a larger research program. QSAR can aid in efficient lead optimization by providing quantitative relationships between structure and activity. researchgate.net

Synthetic Chemistry Methodologies

The synthesis of this compound and related compounds involves several key synthetic chemistry methodologies aimed at constructing complex molecular architectures with defined stereochemistry.

The design and synthesis of aza-dipeptide isosteres and analogues have been central to the development of HIV-1 protease inhibitors like this compound. Aza-dipeptide analogues, particularly those carrying N-(bis-aryl-methyl) substituents on the (hydroxyethyl)hydrazine moiety, have been designed as HIV-1 protease inhibitors based on structural studies of enzyme/aza-dipeptide complexes. scispace.comacs.org These analogues can be synthesized using protected dipeptide isosteres, allowing for the creation of both symmetrically and asymmetrically acylated aza-dipeptides. scispace.comacs.org This approach has led to the discovery of potent inhibitors. scispace.comacs.org

Optimization of synthetic schemes is crucial for efficient and scalable production of this compound and its derivatives. For example, in the synthesis of related HIV protease inhibitors, convergent approaches have been employed, involving the coupling of key intermediates. researchgate.netresearchgate.net Optimized conditions for reactions, such as SN2 reactions, have been developed to furnish intermediates in high yield. researchgate.net Novel methodologies featuring the late introduction of specific functional groups and early acylation of intermediates have contributed to high efficiency and ease of purification in related synthetic processes. researchgate.net Simplified synthesis routes have been a goal, particularly when compared to earlier protease inhibitors which required numerous steps. medicinespatentpool.org

Stereoselective synthesis is a critical aspect in the creation of this compound due to the presence of chiral centers, where the spatial arrangement of atoms significantly influences biological activity. ijfans.orgencyclopedia.pub Various strategies are employed to achieve stereoselectivity, including asymmetric synthesis using chiral catalysts or auxiliaries and stereospecific reactions. ijfans.org For compounds related to this compound, diastereoselective reduction approaches have been utilized as a key step to establish the desired stereochemistry. researchgate.net High diastereoselectivity in the reduction of amino ketones, for instance, has been achieved through methods like Felkin-Anh control, influenced by bulky and chiral protecting groups. researchgate.net Stereoselective synthesis is essential for generating compounds with the desired therapeutic effects while minimizing potential side effects associated with undesired stereoisomers. ijfans.org

Biochemical and Cellular Assay Development for Compound Characterization

To understand the biological activity of this compound, various biochemical and cellular assays are developed and applied.

Enzyme inhibition assays are fundamental for characterizing the potency of compounds like this compound against target enzymes, specifically HIV-1 protease. HIV-1 protease is an enzyme essential for viral maturation, and inhibitors work by binding to the active site, preventing the cleavage of viral polyproteins. nih.gov These assays measure the ability of a compound to inhibit the enzymatic activity of the protease. For example, studies have reported the inhibitory potency of new inhibitors on the enzyme level, providing Ki values which indicate the inhibition constant. acs.org Standard procedures for enzymatic assays, such as those for trypsin inhibition, involve spectrophotometric rate determination by monitoring the cleavage of a substrate. sigmaaldrich.com Similar principles are applied to measure the inhibition of HIV protease activity by candidate compounds.

High-Throughput Screening (HTS) Strategies for Compound Identification

High-throughput screening (HTS) plays a crucial role in the early stages of drug discovery by enabling the rapid evaluation of vast numbers of chemical compounds against a specific biological target. news-medical.net This process typically involves miniaturization, automation, and sophisticated assay readouts to quickly identify molecules with desired activity. news-medical.net In the context of identifying potent inhibitors, such as those targeting viral enzymes, HTS allows researchers to screen large compound libraries to find initial "hits" that exhibit inhibitory properties. news-medical.net The identification of this compound as a potent antiviral compound, alongside related bis(L-tert-leucine) derivatives like CGP 73547, CGP 75136, and CGP 75176, suggests that these compounds likely emerged from HTS campaigns designed to find effective inhibitors. scispace.comresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netpatsnap.comresearchgate.net HTS helps to quickly exclude compounds with little or no effect, thereby prioritizing promising candidates for further detailed analysis and optimization. news-medical.net

Preclinical Pharmacokinetic Profiling in Non-Human Animal Models

Preclinical pharmacokinetic (PK) profiling in non-human animal models is a critical step in drug development. These studies provide essential information on how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system before potential evaluation in humans. ijrpc.combiocytogen.com Animal models, including rodents and non-human primates, serve as valuable tools to predict drug responses and identify promising candidates. ijrpc.com

Evaluation of Systemic Exposure and Absorption in Animal Models

Evaluating systemic exposure and absorption in animal models is fundamental to understanding a compound's potential as an oral therapeutic. Systemic exposure refers to the extent to which a compound is available in the bloodstream after administration. Absorption, particularly after oral dosing, is influenced by various factors including the compound's chemical properties and interactions within the gastrointestinal tract. Studies involving this compound and related bis(L-tert-leucine) derivatives have indicated high blood concentrations after oral administration in animal models. scispace.comresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netpatsnap.comresearchgate.net This suggests favorable absorption characteristics for these compounds in the tested species.

Plasma Concentration Studies in Preclinical Species

Plasma concentration studies are a key component of preclinical PK profiling. These studies measure the concentration of a compound in the plasma over time following administration, providing data on the rate and extent of absorption, distribution, and elimination. For bis(L-tert-leucine) derivatives, including this compound, studies have demonstrated that these compounds achieve high blood concentrations after oral administration in animal models. scispace.comresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netpatsnap.comresearchgate.net While specific detailed plasma concentration-time profiles for this compound across various preclinical species were not extensively detailed in the search results, the consistent mention of "high blood concentration after oral administration" highlights a significant finding from these studies. For related compounds evaluated in preclinical settings, plasma level determinations in animals like mice and dogs have been used to inform further compound optimization. researchgate.netmedicinespatentpool.org

Assessment of Bioavailability in Non-Human Subjects

Bioavailability is a pharmacokinetic parameter that describes the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form. Oral bioavailability is particularly important for drugs intended for oral administration. The assessment of bioavailability in non-human subjects provides insights into how effectively a compound is absorbed and avoids first-pass metabolism. Research on bis(L-tert-leucine) derivatives, including this compound, has indicated significant oral bioavailability. acs.orgresearchgate.netpatsnap.comresearchgate.net Acylation with the L-tert-leucine derivative was found to significantly increase oral bioavailability compared to related derivatives in preclinical evaluations. acs.orgresearchgate.netpatsnap.com This suggests that the structural features of this compound contribute to its favorable absorption profile in animal models, supporting its potential as an orally active compound.

Table 1: Preclinical Pharmacokinetic Findings (Illustrative based on search results)

| Compound Class | Administration Route | Animal Model(s) | Key Finding (Absorption/Exposure) | Source(s) |

| Bis(L-tert-leucine) derivatives (incl. This compound) | Oral | Animal Models | High blood concentration after administration | scispace.comresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netpatsnap.comresearchgate.net |

| Bis(L-tert-leucine) derivatives (incl. This compound) | Oral | Animal Models | Excellent oral bioavailability | acs.orgresearchgate.netpatsnap.comresearchgate.net |

| CGP 61755 (related compound) | Oral, Intravenous | Mice, Dogs | Oral bioavailability between 50-80% (in dogs) | researchgate.net |

Note: This table summarizes findings related to the compound class and specific mentioned examples. Detailed quantitative data for this compound across all parameters and species were not uniformly available in the provided snippets.

Q & A

Q. How does this compound’s stereochemistry influence its pharmacological profile and toxicity thresholds?

- Methodological Answer: Synthesize enantiopure analogs via chiral chromatography or asymmetric catalysis. Compare their activity in enantiomer-specific bioassays and toxicity screens (e.g., Ames test, hERG channel inhibition) to establish structure-activity relationships .

Guidance for Data Contradiction Analysis

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, if in vivo data contradicts in vitro results, test whether differences stem from tissue penetration limitations using ex vivo imaging (e.g., MALDI-TOF tissue mapping) .

- Documentation : Maintain detailed lab notebooks with raw data, instrument calibration records, and statistical code to facilitate post-hoc audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.